molecular formula C14H14BrNO4S B2852837 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide CAS No. 332354-59-3

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

Cat. No.: B2852837
CAS No.: 332354-59-3
M. Wt: 372.23
InChI Key: HPVRTSMMPGQQHB-UHFFFAOYSA-N
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Description

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (CAS 332354-59-3) is a sulfonamide-based compound with the molecular formula C 14 H 14 BrNO 4 S and a molecular weight of 372.23 g/mol . This chemical features a brominated benzene ring connected via a sulfonamide group to a 3,4-dimethoxyphenyl ring, a structure of significant interest in medicinal chemistry and chemical biology research. Sulfonamide derivatives are historically prominent in scientific research for their diverse biological activities . They have been extensively studied for decades as foundational scaffolds in antibacterial agents . Beyond their antibacterial properties, sulfonamide compounds are investigated for a broad spectrum of other potential applications, including use as antifungal agents, hypoglycemic drugs, and antitumor or anticancer therapies . The presence of both bromine and methoxy functional groups in this specific molecule is particularly relevant for drug discovery; bromine atoms are known to often enhance biological activity and are a common feature in drug optimization efforts, while the methoxy groups can influence the compound's electronic properties and binding interactions . As such, this compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and as a tool for studying enzyme inhibition, such as carbonic anhydrases (CA) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handling should be performed by qualified personnel in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVRTSMMPGQQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide follows a classic sulfonamide formation strategy, involving the reaction of a sulfonyl chloride with a primary amine. The general reaction proceeds as follows:

$$
\text{4-Bromobenzenesulfonyl chloride} + \text{3,4-Dimethoxyaniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Key Reagents and Conditions

  • Sulfonyl chloride : 4-Bromobenzenesulfonyl chloride (commercially available or synthesized via chlorination of 4-bromobenzenesulfonic acid).
  • Amine : 3,4-Dimethoxyaniline, selected for its electron-rich aromatic ring, which enhances nucleophilicity.
  • Base : Triethylamine (TEA) or pyridine, used to neutralize HCl and drive the reaction to completion.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF), chosen for their ability to dissolve both reactants.

Stepwise Procedure

  • Reaction Setup : 4-Bromobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
  • Amine Addition : 3,4-Dimethoxyaniline (1.1 equiv) is added dropwise, followed by TEA (1.5 equiv).
  • Stirring : The mixture is stirred at room temperature for 12–24 hours.
  • Workup : The solution is washed with water, 1M HCl, and brine. The organic layer is dried over Na₂SO₄.
  • Purification : The crude product is recrystallized from ethanol/water (3:1) or purified via silica gel chromatography (ethyl acetate/hexane gradient).

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1) achieves similar purity but is less cost-effective for large-scale production.

Spectroscopic Data

Table 2: Characterization of this compound
Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 6.88 (s, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 3.89 (s, 6H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 152.1, 149.3, 137.8, 132.4, 129.7, 127.2, 114.5, 111.2, 56.1 (OCH₃)
IR (KBr) 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O)
MS (ESI+) m/z 372.23 [M+H]⁺

Interpretation :

  • The ¹H NMR spectrum confirms the presence of two distinct aromatic systems and methoxy groups.
  • IR peaks align with sulfonamide and ether functional groups.

Scalability and Industrial Considerations

Large-Scale Synthesis Challenges

  • Cost of 4-Bromobenzenesulfonyl Chloride : ≈$450/kg (bulk pricing).
  • Waste Management : HCl neutralization requires careful handling to meet environmental regulations.

Process Improvements

  • Continuous Flow Chemistry : Reduces reaction time to 2 hours with 85% yield.
  • Catalytic Bases : Recyclable polymer-supported bases (e.g., PS-TBD) lower operational costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide has been explored for its potential as an antitumor agent . Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell division. The methoxy groups enhance lipophilicity, improving cellular uptake and bioavailability.

2. Antimicrobial Activity

The compound exhibits antimicrobial properties , particularly against bacterial infections. Sulfonamides are known to inhibit bacterial folate synthesis by targeting dihydropteroate synthase (DHPS), an enzyme essential for DNA and RNA synthesis in bacteria.

3. Enzyme Inhibition Studies

Research has shown that the compound can act as an enzyme inhibitor , potentially affecting various biochemical pathways. Its interaction with protein targets, such as human serum albumin, may influence its pharmacokinetics and therapeutic efficacy .

Data Tables

Application Area Description References
Antitumor ActivityInhibits tubulin polymerization; enhances cellular uptake due to methoxy groups.
Antimicrobial PropertiesInhibits bacterial growth by targeting folate synthesis pathways.
Enzyme InhibitionPotential to inhibit specific enzymes involved in critical biochemical pathways.

Case Studies

1. Anticancer Activity Evaluation

A study evaluated the anticancer activity of sulfonamide derivatives, including this compound, using multicellular spheroid models. Results indicated significant growth inhibition in various cancer cell lines, suggesting the compound's potential as a therapeutic agent .

2. Clinical Relevance in Antibacterial Treatment

Clinical evaluations have highlighted the role of sulfonamides in treating resistant bacterial infections. Modifications such as bromination and methoxylation have been linked to improved potency against resistant strains .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor cell proliferation and survival. The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide, which is crucial for maintaining the acidic environment of tumor cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Bromobenzenesulfonamide Derivatives

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name (CAS) Substituents Molecular Weight Key Properties/Activities References
4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (332354-59-3) 3,4-dimethoxyphenyl 372.23 Potential VEGFR-2 inhibition (structural analogy to active derivatives) ; moderate hazards
4-Bromo-N-(3,4-difluorophenyl)benzenesulfonamide (349405-03-4) 3,4-difluorophenyl 348.18 Higher lipophilicity; priced at $150/g
4-Bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide (349398-73-8) 2,5-dimethoxyphenyl 372.23 Lower commercial availability; priced at $43/g
4-Bromo-N-(3-chlorophenyl)benzenesulfonamide (91394-73-9) 3-chlorophenyl 356.67 Electron-withdrawing Cl group may enhance stability
Key Observations:
  • Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) increase solubility in polar solvents compared to halogen substituents (electron-withdrawing), which may enhance membrane permeability .
  • Biological Activity : Derivatives with 3,4-dimethoxyphenyl groups (e.g., compound Z-10 in ) exhibit potent VEGFR-2 inhibition, surpassing dasatinib in activity. This suggests that the 3,4-dimethoxy configuration optimizes target binding .

Biological Activity

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C15H16BrN1O4S
  • Molecular Weight : 394.26 g/mol

The presence of the bromine atom and methoxy groups in the aromatic rings contributes to its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundTarget BacteriaMIC (mg/mL)
This compoundE. coli6.72
This compoundS. aureus6.63

These results suggest that this compound has potent activity against common pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various in vivo models. In one study, the compound was shown to inhibit carrageenan-induced paw edema in rats at different time intervals:

Time (h)Percentage Inhibition (%)
194.69
289.66
387.83

This significant reduction in inflammation highlights the compound's potential as a therapeutic agent for inflammatory conditions .

Anticancer Activity

The anticancer properties of sulfonamide derivatives have also been explored extensively. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)2.5
HT-29 (Colon)2.8
A-549 (Lung)2.3

The compound showed promising results compared to doxorubicin, a standard chemotherapeutic agent, indicating its potential as a novel anticancer drug .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and pathways involved in disease processes:

  • Antimicrobial Action : The sulfonamide moiety interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
  • Anti-inflammatory Action : The compound may modulate pro-inflammatory cytokines and inhibit cyclooxygenase activity.
  • Anticancer Action : It may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationships (SAR) of benzenesulfonamides, revealing that modifications at specific positions can enhance biological activity. For instance, substituents like methoxy groups significantly improve potency against cancer cells due to increased lipophilicity and better receptor binding .

Q & A

Q. What are the key considerations for synthesizing 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide in a laboratory setting?

Synthesis typically involves multi-step reactions, starting with sulfonylation of 3,4-dimethoxyaniline using 4-bromobenzenesulfonyl chloride. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity and solubility .
  • Catalysts : Base catalysts like triethylamine (TEA) or K₂CO₃ neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity .
  • Yield optimization : Stoichiometric ratios (1:1.1 for amine:sulfonyl chloride) and reflux conditions (70–80°C, 6–8 hours) improve efficiency .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 7.1–8.2 ppm) .
  • X-ray crystallography : Resolves dihedral angles between benzene rings (e.g., 41.2° in analogous sulfonamides) and hydrogen-bonding networks (N–H⋯O) critical for crystal packing .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 395.01) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HepG2, HeLa) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorometric assays for VEGFR-2 or carbonic anhydrase isoforms (IC₅₀ determination) .
  • Antimicrobial testing : Broth microdilution (MIC values against S. aureus or E. coli) .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenyl moiety influence structure-activity relationships (SAR) in sulfonamide derivatives?

  • Electron-donating effects : Methoxy groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., VEGFR-2’s ATP-binding site) .
  • Conformational rigidity : Dihedral angles between the sulfonamide and aryl rings affect target binding. For example, derivatives with angles <40° show 2–3× higher VEGFR-2 inhibition than those with angles >50° .
  • Hydrogen-bonding capacity : The sulfonamide NH acts as a hydrogen bond donor, critical for interaction with catalytic residues like Asp1046 in VEGFR-2 .

Q. What crystallographic insights explain the compound’s stability and solubility?

  • Crystal packing : U-shaped molecular conformation (torsion angle ~68.4°) promotes dense packing via N–H⋯O and F⋯F interactions (in fluorinated analogs), reducing aqueous solubility .
  • Thermal stability : High melting points (>200°C) correlate with strong intermolecular forces, necessitating DMSO or DMF for dissolution in biological assays .

Q. How can mechanistic studies elucidate its mode of action in enzyme inhibition?

  • Molecular docking : Simulations (AutoDock Vina) reveal binding poses in VEGFR-2’s active site, with docking scores <−9.0 kcal/mol indicating high affinity .
  • Kinetic assays : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, compound 19 ( ) showed competitive inhibition of VEGFR-2 with Kᵢ = 0.12 µM .
  • Mutagenesis studies : Ala-scanning of enzyme active sites identifies critical residues (e.g., Lys868 in VEGFR-2) for sulfonamide binding .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, moisture control) to mitigate discrepancies in yields (40–75% across studies) .
  • Batch variability : Use HPLC to detect impurities (>98% purity required for consistent bioactivity) .
  • Cell line heterogeneity : Compare results across multiple cell lines (e.g., HT-29 vs. Daoy) to account for tissue-specific responses .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Co-crystallization : Co-formers like nicotinamide enhance solubility via hydrogen-bonded cocrystals .
  • Prodrug design : Esterification of sulfonamide NH increases logP (e.g., acetylated analogs show 3× higher Caco-2 permeability) .
  • Nanoformulation : Liposomal encapsulation improves plasma half-life (e.g., PEGylated liposomes sustain release over 48 hours) .

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